4,6-Dihydroxypyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

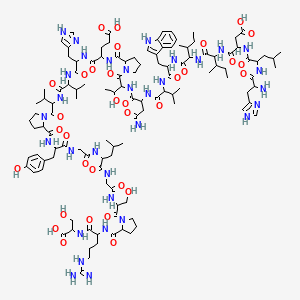

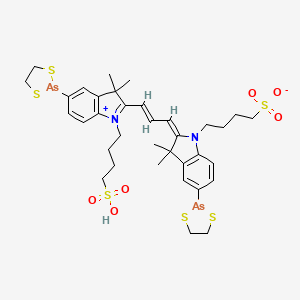

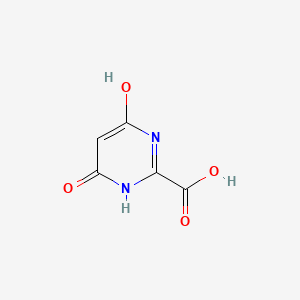

4,6-Dihydroxypyrimidine-2-carboxylic Acid is an analog of Orotic Acid which is used in the preparation of therapeutic agents for chronic obstructive pulmonary disease (COPD) treatment .

Molecular Structure Analysis

The molecular formula of this compound is C5H4N2O4 and its molecular weight is 156.096 .科学的研究の応用

Hepatitis C Virus NS5B Polymerase Inhibitors : 5,6-Dihydroxypyrimidine-4-carboxylic acids, related to 4,6-Dihydroxypyrimidine-2-carboxylic acid, are reported as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme for viral replication. A specific 2-thienyl substituted analogue showed significantly improved activity over the original lead, highlighting the therapeutic potential of these compounds (Stansfield et al., 2004).

Inhibition of Immune-Activated Nitric Oxide Production : A study synthesized 5-substituted 2-amino-4,6-dihydroxypyrimidines and their dichloro counterparts, finding that these compounds inhibit nitric oxide production in mouse peritoneal cells. The most effective derivative exhibited higher activity than the most potent reference compound, indicating potential immunomodulatory applications (Jansa et al., 2014).

Magnetic Properties and Structural Interconversion : A reaction of 2-hydroxypyrimidine-4,6-dicarboxylic acid with CuCl2 resulted in compounds exhibiting structural interconversion and tunable magnetic properties. These findings are significant for materials science and magnetic property research (Chen et al., 2011).

Anti-Inflammatory and Analgesic Activity : Certain derivatives of 2,4-Dihydroxy-5-benzoylaminopyrimidine-6-carboxylic acid, a compound related to this compound, demonstrated promising anti-inflammatory and analgesic activity in central nervous system studies (Machoń & Jasztold-Howorko, 1981).

Basicity and Electronic Spectra : A spectroscopic study explored the basicity of various 4,6-dihydroxypyrimidine derivatives. The study found that alkyl substituents increase the basicity, while nitro groups decrease it. This research aids in understanding the chemical behavior of these compounds (Vu et al., 2021).

Pharmaceutical and Explosive Industries : 4,6-Dihydroxy-2-methylpyrimidine, a variant of this compound, is utilized in synthesizing high explosives and medicinal products. The study explored its process chemistry, providing insights into its economic production for industrial applications (Patil et al., 2008).

Safety and Hazards

作用機序

Target of Action

It is known that pyrimidine derivatives can interact with various enzymes and receptors in the body .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biochemical processes, including nucleic acid synthesis and metabolism .

Result of Action

Pyrimidine derivatives can have a wide range of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4,6-Dihydroxypyrimidine-2-carboxylic acid interacts with its targets .

特性

IUPAC Name |

4-hydroxy-6-oxo-1H-pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-2-1-3(9)7-4(6-2)5(10)11/h1H,(H,10,11)(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCRGCVWEVPXJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)

![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)